molecular formula C8H8BrNO3 B176800 2-Bromo-1-(4-nitrophenyl)ethanol CAS No. 19922-82-8

2-Bromo-1-(4-nitrophenyl)ethanol

Cat. No. B176800
CAS RN: 19922-82-8
M. Wt: 246.06 g/mol
InChI Key: LZCQQYQFJPLEBE-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-nitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrNO3 . It is also known as Ethanone, 2-bromo-1-(4-nitrophenyl)- .


Synthesis Analysis

The synthesis of “2-Bromo-1-(4-nitrophenyl)ethanol” and similar compounds has been discussed in several papers . For instance, a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone has been proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(4-nitrophenyl)ethanol” include a molecular weight of 246.05800, a density of 1.69g/cm3, and a boiling point of 365.8ºC at 760 mmHg .

Scientific Research Applications

Improved Synthesis Methods An improved synthesis method for 2-(4-propylphenyl)ethanol has been developed, which significantly reduces the formation of side-products like 1-(4-propylphenyl)ethanol and 2-bromoethanol, highlighting the chemical versatility and importance of compounds related to 2-Bromo-1-(4-nitrophenyl)ethanol in organic synthesis (Hashmi et al., 2006).

Recovery from Waste Ethanol The recovery of high-value pharmaceutical compounds, such as 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, from ethanol solutions using nanofiltration, illustrates the application of 2-Bromo-1-(4-nitrophenyl)ethanol related compounds in pharmaceutical production cycles (Martínez et al., 2012).

Enantioselective Resolution in Drug Synthesis The compound has also been used in the enantioselective resolution of α-bromohydrins, which are intermediates in synthesizing new adrenergic agents, demonstrating its critical role in producing enantiomerically pure pharmaceuticals (Conde et al., 1998).

Microbial Reduction in Organic Synthesis The microbial reduction of various ketones, including 2-bromo-1-(4-nitrophenyl)ethanol, using Rhodotorula sp. AS2.2241, emphasizes the compound's role in the synthesis of optically active secondary alcohols and its significance in biocatalysis (Yang et al., 2006).

Safety And Hazards

The safety data sheet for “2-Bromo-1-(4-nitrophenyl)ethanol” suggests that it should be kept away from food, drink, and animal feeding stuffs . It also advises not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQQYQFJPLEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-nitrophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Kapoor, N Anand, K Ahmad, S Koul, SS Chimni… - Tetrahedron …, 2005 - Elsevier
(R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol are precursors of important β-adrenergic receptor blocking drugs (R)-nifenalol and (S)-sotalol, respectively. Both were obtained in …
Number of citations: 52 www.sciencedirect.com
D Hu, HH Ye, MC Wu, F Feng, LJ Zhu, X Yin… - Catalysis …, 2015 - Elsevier
A codon-optimized gene Syhhdh encoding a novel halohydrin dehalogenase (SyHhdh) was synthesized and expressed in Escherichia coli. Optimal pH and temperature of recombinant …
Number of citations: 8 www.sciencedirect.com
J Ren, W Dong, B Yu, Q Wu, D Zhu - Tetrahedron: Asymmetry, 2012 - Elsevier
Enantiomerically pure (S)-α-bromohydrins were prepared by the reduction of α-bromoacetophenone analogues catalyzed by an isolated carbonyl reductase from Candida magnolia …
Number of citations: 17 www.sciencedirect.com
C Lu, Z Luo, L Huang, X Li - Tetrahedron: Asymmetry, 2011 - Elsevier
The asymmetric transfer hydrogenation of a series of halo-substituted aryl methyl ketones, including those substituted in both α-methyl and aryl rings, was studied for the preparation of …
Number of citations: 37 www.sciencedirect.com
MR Edelmann, T Hartung, R Trussardi… - Journal of Labelled …, 2016 - Wiley Online Library
Various agonists of the trace amine‐associate receptor 1, under consideration as potential clinical development candidates, were labelled with carbon‐14 for use in preclinical in vitro …
K Kaur, SS Chimni, HS Saini, BS Chadha - Biocatalysis and Agricultural …, 2015 - Elsevier
The growing whole cells of bacterial strain, Pseudomonas gessardii provides a highly selective biocatalyst for reduction of phenacyl bromides to generate (S)-2-bromo-1-phenylethan-1-…
Number of citations: 5 www.sciencedirect.com
LC Fardelone, JAR Rodrigues… - Enzyme …, 2011 - downloads.hindawi.com
Enantioselective reductions of p-R 1 -C 6 H 4 C(O)CH 2 R 2 (R 1 = Cl, Br, CH 3 , OCH 3 , NO 2 and R 2 = Br, Cl) mediated by Geotrichum candidum CCT 1205 and Rhodotorula glutinis …
Number of citations: 14 downloads.hindawi.com
D Basavaiah, GJ Reddy, V Chandrashekar - Tetrahedron: Asymmetry, 2004 - Elsevier
(5S)-2-[(1R,2R,3S,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yloxy]-1,3-diaza-2-phospha-2-oxo-3-phenylbicyclo[3.3.0]octane has been successfully employed as a novel …
Number of citations: 37 www.sciencedirect.com
J Agustian, AH Kamaruddin, S Bhatia - Process Biochemistry, 2010 - Elsevier
A number of β-blocking drugs are available in the world market, only few compounds are found as single enantiomers. The need to use the single enantiomeric β-blockers affects …
Number of citations: 67 www.sciencedirect.com
RM Haak - 2008 - research.rug.nl
Tijdens dit onderzoek zijn een aantal nieuwe methoden ontwikkeld voor het maken van enantiomeerzuivere haloalcoholen, epoxiden en andere verbindingen. Deze stoffen vinden …
Number of citations: 2 research.rug.nl

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